molecular formula C8H14O3 B078544 (1-Hydroxycyclohexyl)acetic acid CAS No. 14399-63-4

(1-Hydroxycyclohexyl)acetic acid

Cat. No. B078544
CAS RN: 14399-63-4
M. Wt: 158.19 g/mol
InChI Key: AADJJWDBCQRALD-UHFFFAOYSA-N
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Description

“(1-Hydroxycyclohexyl)acetic acid” is a 3-hydroxy monocarboxylic acid consisting of cyclohexane carrying carboxymethyl and hydroxy substituents both at the 1-position . It is a unique chemical with the molecular formula C8H14O3 .


Molecular Structure Analysis

The molecular structure of “(1-Hydroxycyclohexyl)acetic acid” consists of a cyclohexane ring with a hydroxy group and a carboxymethyl group attached at the 1-position . The compound has a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

“(1-Hydroxycyclohexyl)acetic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.6±15.0 °C at 760 mmHg, and a flash point of 160.7±16.9 °C . The compound has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 58 Å2, and a polarizability of 15.9±0.5 10-24 cm3 .

Future Directions

The future directions for research on “(1-Hydroxycyclohexyl)acetic acid” are not well-documented in the literature. More research is needed to fully understand the properties, synthesis, reactions, and potential applications of this compound .

properties

IUPAC Name

2-(1-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADJJWDBCQRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289825
Record name 2-(1-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxycyclohexyl)acetic acid

CAS RN

14399-63-4
Record name 14399-63-4
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Record name 2-(1-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-hydroxycyclohexyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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